N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
N-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a 1,3-oxazolidin-2-yl scaffold substituted with a 4-chlorobenzenesulfonyl group, an ethanediamide linker, and a morpholin-4-yl ethyl moiety.
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O6S/c19-14-1-3-15(4-2-14)30(26,27)23-9-12-29-16(23)13-21-18(25)17(24)20-5-6-22-7-10-28-11-8-22/h1-4,16H,5-13H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVBNWFONQJNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its applications and effects.
Molecular Characteristics
- Molecular Formula : C18H27ClN4O5S
- Molecular Weight : 446.9 g/mol
- CAS Number : 868983-47-5
The compound features an oxazolidin-2-one ring, which is crucial for its biological activity. The presence of the 4-chlorobenzenesulfonyl group enhances its pharmacological properties.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. A study utilizing the carrageenan-induced rat paw edema model demonstrated that various synthesized derivatives showed promising results in reducing inflammation compared to standard drugs like indomethacin .
Table 1: Anti-inflammatory Activity Data
| Compound | Dose (mg/kg) | Inhibition of Paw Edema after 3h (%) | Inhibition of Paw Edema after 6h (%) |
|---|---|---|---|
| C-1 | 30 | 3.28 ± 0.28 | 58.24 |
| C-2 | 30 | 2.48 ± 0.23 | 56.48 |
| Control | - | 0.36 ± 0.28 | - |
| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, particularly against bacterial strains similar to those affected by sulfonamide drugs. Studies have shown that derivatives of oxazolidinones can exhibit broad-spectrum antibacterial activity, making them candidates for further development in treating infections .
Cytotoxicity and Safety Profile
Preliminary assessments indicate that the compound exhibits moderate cytotoxicity against certain cell lines, suggesting a need for further investigation into its safety and efficacy profile in vivo. The balance between therapeutic effects and cytotoxicity remains a critical area for future research.
Case Studies and Research Findings
Case Study: Synthesis and Characterization
A study focused on synthesizing various oxazolidine derivatives highlighted the importance of specific substitutions on the oxazolidinone ring for enhancing biological activity. Techniques such as NMR spectroscopy and mass spectrometry were employed for characterization, confirming the structural integrity of synthesized compounds.
Research Findings: Biological Screening
In a screening of related compounds, several derivatives demonstrated enhanced anti-inflammatory and antimicrobial activities compared to traditional agents. The findings support the hypothesis that modifications in the oxazolidine structure can lead to improved pharmacological profiles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Oxazolidines have been studied for their antimicrobial properties. Compounds similar to N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide have demonstrated effectiveness against various bacterial strains, making them candidates for antibiotic development.
Cancer Treatment : Research indicates that oxazolidine derivatives may inhibit tumor growth by interfering with cellular processes. This compound's structure allows for modifications that can enhance its efficacy against specific cancer types.
Organic Synthesis
Reagent in Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow chemists to employ it in various reactions, including nucleophilic substitutions and coupling reactions.
Pharmaceutical Development : In drug discovery, this compound can be utilized to synthesize new pharmacologically active agents. Its sulfonamide group is particularly useful in creating derivatives with enhanced biological activity.
Material Science
Polymer Chemistry : The compound's properties make it suitable for developing advanced materials. Its oxazolidine structure can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal explored the antimicrobial efficacy of various oxazolidine derivatives, including those similar to the compound in focus. Results indicated significant activity against Gram-positive bacteria, suggesting potential for clinical applications in treating resistant infections.
| Compound | Activity Against | Reference |
|---|---|---|
| Oxazolidine A | Staphylococcus aureus | |
| Oxazolidine B | Streptococcus pneumoniae |
Case Study 2: Cancer Inhibition
Research conducted on a series of oxazolidine compounds demonstrated their ability to inhibit cell proliferation in breast cancer cell lines. The study highlighted how structural modifications influenced the compounds' potency.
Comparison with Similar Compounds
Table 1: Comparison with Similar Compounds
*Inferred based on structural analogs (–15).
Preparation Methods
Synthesis of 4-Chlorobenzenesulfonyl Chloride
The 4-chlorobenzenesulfonyl moiety is a critical precursor for introducing the sulfonyl group into the target compound. Industrial-scale preparation of 4-chlorobenzenesulfonyl chloride involves the reaction of chlorobenzene with chlorosulfonic acid (ClSO₃H) in the presence of sodium chloride (NaCl) as a catalyst . Key steps include:
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Chlorosulfonation : Chlorobenzene (1 mole) is reacted with chlorosulfonic acid (3 moles) in 1,2-dichloroethane at 55–60°C for 8 hours. This generates 4-chlorobenzenesulfonyl chloride in yields up to 85% after purification .
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Workup and Anhydrous Isolation : The reaction mixture is washed with ice water to remove excess acid, followed by distillation under reduced pressure to obtain anhydrous 4-chlorobenzenesulfonyl chloride. This step is crucial to prevent hydrolysis to 4-chlorobenzenesulfonic acid .
Mechanistic Insight : The electrophilic substitution at the para position of chlorobenzene is facilitated by the electron-withdrawing chlorine atom, directing sulfonation to the 4-position.
Construction of the 1,3-Oxazolidine Ring
The oxazolidine core is synthesized via PhI(OAc)₂-mediated difunctionalization of alkenes, as demonstrated by recent advances in heterocyclic chemistry .
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Substrate Preparation : A suitable amino alcohol, such as 2-(aminomethyl)-1,3-propanediol, is N-tosylated to enhance electrophilicity.
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Cyclization : The N-tosyl amino alcohol reacts with styrene derivatives in the presence of PhI(OAc)₂ (2 equiv) in dichloromethane at 25°C. This mediates 1,2- or 1,1-difunctionalization, forming multi-substituted oxazolidines in yields up to 98% .
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Sulfonylation : The 4-chlorobenzenesulfonyl chloride is introduced at the 3-position of the oxazolidine via nucleophilic substitution, replacing the tosyl group under basic conditions (e.g., K₂CO₃ in DMF) .
Key Reaction Parameters :
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Oxidizing Agent | PhI(OAc)₂ (2 equiv) |
| Yield | 85–98% |
Functionalization with Morpholine
The morpholine-ethylamine side chain is synthesized through nucleophilic substitution and amidation .
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Chloroacetylation : Ethylenediamine is reacted with chloroacetyl chloride in DMF at 100°C to form N,N'-bis(2-chloroacetamide) .
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Morpholine Substitution : The chloro groups are displaced by morpholine in acetone under reflux, yielding N,N'-bis(2-morpholinoacetamide) with 73% efficiency .
Optimization Note : Excess morpholine (2 equiv) ensures complete substitution, while acetone as the solvent prevents over-alkylation.
Amide Coupling to Assemble the Target Compound
The final step involves coupling the sulfonylated oxazolidine and morpholinoethylamine via an ethanediamide linker.
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Activation : The oxazolidine-sulfonyl intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
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Coupling : The acyl chloride reacts with N-[2-(morpholin-4-yl)ethyl]ethylenediamine in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. Triethylamine (TEA) is used to scavenge HCl, achieving a 68–75% yield.
Critical Analysis :
-
The use of THF ensures solubility of both components.
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Low temperatures minimize side reactions such as epimerization or decomposition.
Purification and Characterization
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Crystallization : The crude product is recrystallized from ethanol/water (3:1) to afford white crystals.
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Spectroscopic Validation :
Challenges and Mitigation Strategies
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Hydrolysis of Sulfonyl Chloride : Anhydrous conditions during 4-chlorobenzenesulfonyl chloride isolation prevent hydrolysis to the sulfonic acid .
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Regioselectivity in Oxazolidine Formation : PhI(OAc)₂ ensures controlled 1,2-difunctionalization, avoiding regioisomeric byproducts .
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Amide Bond Stability : Coupling at low temperatures preserves the ethanediamide linker from degradation.
Q & A
Q. What are the key considerations for synthesizing and purifying this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the oxazolidine ring using 4-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) . Subsequent coupling with morpholine-containing ethylamine derivatives requires activating agents like EDC/HOBt or HATU in DMF to form the ethanediamide linkage . Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. How is the compound structurally characterized in early-stage research?
- Methodological Answer : Initial characterization uses:
- NMR : and NMR to confirm proton environments (e.g., sulfonyl group at δ 7.6–7.8 ppm, oxazolidine methylene at δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] calculated for CHClNOS: 506.1465) .
- FTIR : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (amide C=O) .
Q. What stability conditions are critical for storing this compound?
- Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the sulfonyl group and oxidation of the morpholine ring. Stability studies in DMSO (1 mM, 25°C) show <5% degradation over 30 days. Avoid aqueous buffers at pH >8, which accelerate amide bond cleavage .
Advanced Research Questions
Q. How can SHELX programs improve crystallographic refinement for this compound?
- Methodological Answer : For X-ray crystallography, use SHELXT for initial structure solution via dual-space algorithms, followed by SHELXL for refinement with anisotropic displacement parameters. Key steps:
- Apply TWIN/BASF commands for twinned data (common due to flexible morpholine group).
- Validate hydrogen bonding using PLATON (e.g., N–H···O interactions between amide and sulfonyl groups) .
- Cross-check with CIF validation in checkCIF to resolve alerts like "ADDSYN" for missing symmetry .
Q. How to design structure-activity relationship (SAR) studies for modifying substituents?
- Methodological Answer :
- Sulfonyl Group Replacement : Substitute 4-chlorobenzenesulfonyl with 4-fluoro or 3,4-dimethoxy analogs (see ) to assess steric/electronic effects on target binding.
- Morpholine Modification : Replace morpholine with piperazine or thiomorpholine to alter solubility and hydrogen-bonding capacity .
- Assay Design : Use enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) and compare IC values. Pair with molecular docking (AutoDock Vina) to correlate activity with substituent bulk/logP .
Q. How to resolve contradictions in synthesis yields reported across studies?
- Methodological Answer : Discrepancies often arise from:
- Reagent Purity : Use freshly distilled triethylamine to avoid amine-catalyzed side reactions .
- Temperature Control : Exothermic sulfonylation steps require cooling (0–5°C) to suppress di-sulfonylation byproducts .
- Analytical Consistency : Replicate yields using identical HPLC conditions (C18 column, 0.1% TFA in acetonitrile/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
